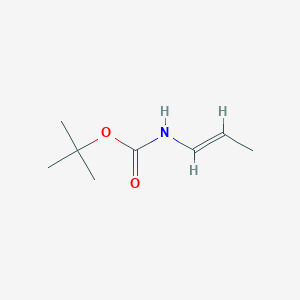

(E)-tert-Butyl prop-1-en-1-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(E)-prop-1-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCCQCDGGYKLM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a key structural motif found in various biologically active molecules and serves as a versatile building block in organic synthesis. The presence of the N-Boc protecting group and the enamide functionality with a defined (E)-stereochemistry necessitates a rigorous and multi-faceted approach for its structural confirmation. This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the complete structural elucidation of this compound. We delve into stereoselective synthetic strategies, including the Horner-Wadsworth-Emmons reaction and the Curtius rearrangement, and provide a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each analytical section is accompanied by a detailed, field-tested experimental protocol, ensuring scientific integrity and reproducibility. This document is intended to be a vital resource for researchers engaged in the synthesis, characterization, and application of N-Boc protected enamides.

Introduction: The Significance of this compound

Enamides, or N-acylated enamines, are a class of organic compounds that have garnered significant attention in medicinal chemistry and natural product synthesis.[1] Their unique electronic properties and ability to act as stable enamine surrogates make them valuable intermediates. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.[2] The specific molecule, this compound (Figure 1), combines these features, presenting a chiral alkene with a defined stereochemistry, making it a valuable precursor for asymmetric synthesis.

A thorough and unambiguous structural analysis is paramount to ensure the purity, stereochemical integrity, and desired reactivity of this compound in subsequent synthetic steps. This guide will provide the necessary theoretical and practical framework for achieving this.

Stereoselective Synthesis: Accessing the (E)-Isomer

The synthesis of enamides can be approached through various methods, but achieving high stereoselectivity for the (E)-isomer requires specific strategies. Two prominent and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Curtius rearrangement of an α,β-unsaturated acyl azide.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective formation of alkenes, generally favoring the (E)-isomer.[3][4] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of the target molecule, a phosphonacetamide reagent would be reacted with acetaldehyde.

Caption: Horner-Wadsworth-Emmons synthesis of the target enamide.

Experimental Protocol: HWE Synthesis

-

To a solution of the N-Boc protected phosphonacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Curtius Rearrangement

The Curtius rearrangement provides an alternative route, starting from an α,β-unsaturated carboxylic acid.[5][6] The carboxylic acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate. Trapping the isocyanate with tert-butanol yields the desired N-Boc protected enamide. The stereochemistry of the double bond is retained throughout the reaction sequence.

Caption: Curtius rearrangement pathway to the target enamide.

Experimental Protocol: Curtius Rearrangement Synthesis

-

To a solution of (E)-crotonic acid (1.0 eq) in an inert solvent such as toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq).

-

Add tert-butanol (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the pure this compound.

Spectroscopic Structural Analysis

A combination of NMR, IR, and Mass Spectrometry is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected data from each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry of the double bond.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide key information on the connectivity of the molecule and, crucially, the (E)-configuration of the alkene.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~6.80 | dq | 1H | H-1 (CH=CH-N) | J(H1-H2) ≈ 14.0 (trans) |

| ~5.10 | dq | 1H | H-2 (CH₃-CH=) | J(H2-H3) ≈ 6.8 |

| ~6.30 (broad) | s | 1H | N-H | - |

| ~1.65 | dd | 3H | H-3 (CH₃) | J(H3-H2) ≈ 6.8, J(H3-H1) ≈ 1.5 |

| 1.45 | s | 9H | tert-Butyl (CH₃) | - |

The key diagnostic feature for the (E)-stereochemistry is the large coupling constant between the two vinylic protons (H-1 and H-2), which is expected to be in the range of 12-18 Hz for a trans configuration.[7]

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the key functional groups.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~153.0 | Carbonyl (C=O) |

| ~125.0 | C-1 (=CH-N) |

| ~105.0 | C-2 (CH₃-CH=) |

| ~79.5 | Quaternary C (tert-Butyl) |

| ~28.5 | Methyl C (tert-Butyl) |

| ~18.0 | Methyl C (CH₃-CH=) |

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| 3050-3000 | Weak | =C-H stretch |

| 2980-2960 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1520 | Strong | N-H bend |

| ~965 | Strong | =C-H bend (trans-alkene) |

The strong absorption around 965 cm⁻¹ is highly diagnostic for a trans-disubstituted alkene.

Experimental Protocol: FTIR Spectroscopy

-

Acquire the IR spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Interpretation |

| 158.12 | [M+H]⁺ (protonated molecular ion) |

| 102.09 | [M - C₄H₈ + H]⁺ (loss of isobutylene from the tert-butyl group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

The loss of 56 Da (isobutylene) is a characteristic fragmentation pattern for Boc-protected amines in mass spectrometry.[2]

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200).

-

Identify the molecular ion peak ([M+H]⁺) and other characteristic fragment ions.

Integrated Workflow for Structural Verification

A robust structural analysis relies on the integration of data from all the aforementioned techniques. The following workflow ensures a systematic and self-validating approach.

Caption: Integrated workflow for the structural analysis.

Conclusion

The structural analysis of this compound is a comprehensive process that begins with its stereoselective synthesis and culminates in the integrated interpretation of data from multiple spectroscopic techniques. The key to confirming the (E)-stereochemistry lies in the large vicinal coupling constant observed in the ¹H NMR spectrum and the characteristic out-of-plane bending vibration in the FTIR spectrum. Mass spectrometry provides the definitive molecular weight and characteristic fragmentation patterns of the Boc-protecting group. By following the detailed protocols and understanding the expected analytical outcomes outlined in this guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

- Rein, T., & Reiser, O. (2002). The Horner-Wadsworth-Emmons Reaction. In Modern Carbonyl Olefination (pp. 1-25). Springer, Berlin, Heidelberg.

- Wolf, C., & Lerebours, R. (2004). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 15(7), 991-998.

- Andrade, C. K. Z., & Rocha, R. O. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(6), 498-516.

- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and waste-free conversion of carboxylic acids into N-acyl-N'-arylureas and amides.

- Lebraud, H., & Wright, J. A. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(13), 5939-5957.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.

- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927.

- Kelly, S. E. (1991). Alkene Synthesis. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.

- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.

- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Agami, C., Couty, F., & Lequesne, C. (1998). The use of the tert-butoxycarbonyl group for the protection of amines in asymmetric synthesis. Tetrahedron, 54(30), 8523-8566.

Sources

- 1. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Dossier on the Synthesis and Physicochemical Characterization of (E)-tert-Butyl prop-1-en-1-ylcarbamate

This technical guide provides an in-depth exploration of (E)-tert-Butyl prop-1-en-1-ylcarbamate, a molecule of interest for synthetic chemists. Given its status as a specialized chemical intermediate rather than a widely available reagent, this document emphasizes the synthesis, purification, and detailed physicochemical characterization required for its effective use in research and development. The protocols and data presented herein are synthesized from established chemical literature and computational predictions, offering a comprehensive dossier for researchers, scientists, and drug development professionals.

Compound Profile and Strategic Importance

This compound belongs to the class of N-Boc protected enamines. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, serving to mask the reactivity of amines while being readily removable under mild acidic conditions.[1] This orthogonal stability makes Boc-protected compounds invaluable in multi-step syntheses.[1] The enamine moiety (a vinyl-substituted amine) is a versatile functional group, participating in a variety of carbon-carbon bond-forming reactions. The specific (E)-stereochemistry of the double bond is crucial for controlling the stereochemical outcome of subsequent reactions.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | tert-butyl (E)-prop-1-en-1-ylcarbamate | [2] |

| CAS Number | 119973-54-5 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Canonical SMILES | C/C=C/NC(=O)OC(C)(C)C | [2] |

Synthesis and Purification Workflow

The preparation of this compound is not a trivial matter of procurement but necessitates a well-executed synthetic protocol. The following procedure is a representative method adapted from standard organic synthesis practices for creating N-Boc protected intermediates.[3]

Experimental Protocol: Synthesis

The synthesis involves the N-Boc protection of an amine, which in this case is generated in situ or used directly. A general, adaptable procedure is as follows:

-

Reaction Setup: A dry, round-bottomed flask is charged with the starting amine (e.g., (E)-prop-1-en-1-amine or a suitable precursor) and dissolved in an appropriate anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[4]

-

Base Addition: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Boc-Anhydride Addition: The solution is cooled in an ice bath (0 °C). A solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise to the stirred reaction mixture.[3] The Boc₂O is the standard reagent for introducing the Boc protecting group.[5]

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, the reaction is quenched with a weak aqueous solution, such as saturated ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[6]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties: An Analytical Approach

The introduction of the bulky, nonpolar Boc group significantly influences the physicochemical properties of the parent amine, generally increasing its lipophilicity.[1]

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction setup, and purification. Boc-protected amines typically exhibit good solubility in a range of common organic solvents due to the combined polarity of the carbamate and the nonpolar nature of the tert-butyl group.[1]

Experimental Protocol: Qualitative Solubility Determination [7][8]

-

Preparation: Aliquot approximately 10-20 mg of this compound into a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a test solvent (see table below).

-

Agitation: Vigorously agitate each tube for 60 seconds using a vortex mixer.[8]

-

Observation: Visually inspect for complete dissolution. Classify as "Soluble," "Sparingly Soluble," or "Insoluble."

Expected Solubility Data:

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High (Polar, Protic) | Insoluble | The large nonpolar alkyl groups (tert-butyl, propenyl) dominate, making the molecule too lipophilic to dissolve in water. |

| Methanol / Ethanol | High (Polar, Protic) | Soluble | The alcohol can hydrogen bond with the carbamate group, and its alkyl portion interacts favorably with the rest of the molecule. |

| Dichloromethane (DCM) | Medium (Polar, Aprotic) | Soluble | A versatile solvent that effectively dissolves a wide range of organic compounds. |

| Ethyl Acetate (EtOAc) | Medium (Polar, Aprotic) | Soluble | Good solvent for moderately polar compounds. |

| Tetrahydrofuran (THF) | Medium (Polar, Aprotic) | Soluble | Excellent solvent for many organic reagents. |

| Hexanes / Heptane | Low (Nonpolar) | Soluble to Sparingly Soluble | The nonpolar hydrocarbon chains should allow for some solubility. |

| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | Soluble | A strong polar aprotic solvent capable of dissolving many organic molecules. |

Spectroscopic Characterization

Spectroscopy is the definitive method for confirming the structure and stereochemistry of the synthesized molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. The coupling constant (J value) between the vinylic protons is the most critical piece of data for unambiguously confirming the (E)-stereochemistry. A large coupling constant (typically >12 Hz) is indicative of a trans relationship between the two protons on the double bond.

¹H NMR (Proton NMR) - Predicted Data (Reference: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.8 | d | 1H | CH =CH-NH |

| ~5.0 - 5.3 | dq | 1H | CH₃-CH =CH |

| ~4.8 - 5.1 | br s | 1H | NH |

| ~1.6 - 1.8 | d | 3H | CH ₃-CH= |

| ~1.45 | s | 9H | -OC(CH ₃)₃ |

¹³C NMR (Carbon NMR) - Predicted Data (Reference: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C =O (Carbamate) |

| ~125 | C H=CH-NH |

| ~105 | CH₃-C H=CH |

| ~80 | -OC (CH₃)₃ |

| ~28 | -OC(C H₃)₃ |

| ~15 | C H₃-CH= |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.[9]

Characteristic IR Absorption Bands:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| 3080 - 3010 | Medium | =C-H Stretch (Vinylic) |

| 2980 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| ~1650 | Medium | C=C Stretch (Alkene) |

| ~1520 | Medium | N-H Bend |

| ~1170 | Strong | C-O Stretch (Carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition of the molecule.

Expected Mass Spectrometry Data (ESI+):

| m/z | Ion |

| 158.11 | [M+H]⁺ |

| 180.10 | [M+Na]⁺ |

| 102.09 | [M - C₄H₉O + H]⁺ (Loss of tert-butoxy group) |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Relationship between Structure and Spectroscopic Data

Caption: Correlation of the molecular structure with key spectroscopic data.

Computational Data and Predicted Properties

In the absence of extensive experimental data, computational modeling provides valuable predictions for molecular properties relevant to drug design and development.

| Property | Predicted Value | Significance |

| XLogP3 | 2.2 | A measure of lipophilicity. A value >2 suggests moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts transport properties like membrane permeability. A low TPSA is associated with better cell permeability. |

| Hydrogen Bond Donors | 1 | The N-H group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carbamate can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 3 | Indicates molecular flexibility. |

Data sourced from computational predictions, which should be used as a guideline and confirmed experimentally.

Stability and Handling

The Boc group is known for its stability under a wide range of conditions, including basic and nucleophilic environments.[1] However, it is labile to acidic conditions.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids.

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reactivity: The primary reactivity involves the cleavage (deprotection) of the Boc group using acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[1][10] The enamine moiety is susceptible to hydrolysis and can participate in various electrophilic addition and cycloaddition reactions.

Conclusion

This compound is a valuable synthetic intermediate whose utility is unlocked through a clear understanding of its synthesis and precise characterization. This guide provides the necessary protocols and reference data for researchers to confidently prepare, verify, and utilize this compound in their synthetic endeavors. The combination of synthetic workflow, detailed spectroscopic analysis, and predictive data serves as a comprehensive resource for professionals in organic synthesis and pharmaceutical development.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Advanced ChemBlocks. (n.d.). This compound.

-

Scribd. (n.d.). Application Note - N-Boc Deprotection. Retrieved from [Link]

- BenchChem. (n.d.). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

- INFRARED SPECTROSCOPY (IR). (n.d.).

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ali, T., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 97% | CAS: 119973-54-5 | AChemBlock [achemblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate

Introduction

(E)-tert-Butyl prop-1-en-1-ylcarbamate, a key building block in modern organic synthesis, serves as a versatile precursor for the stereoselective introduction of an amino group in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its enecarbamate functionality allows for a variety of chemical transformations, making it a valuable intermediate for drug development professionals and researchers. This technical guide provides a comprehensive overview of the primary synthetic routes to obtain this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and the critical parameters that ensure high yield and stereoselectivity.

This document is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodologies for their specific needs.

I. Strategic Approaches to the Synthesis of this compound

The stereoselective synthesis of the (E)-isomer of tert-butyl prop-1-en-1-ylcarbamate can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and the specific requirements for purity and stereoisomeric excess. This guide will focus on two of the most robust and widely employed methods:

-

Transition Metal-Catalyzed Isomerization of N-Boc-allylamine: This elegant and atom-economical approach utilizes a ruthenium or nickel catalyst to facilitate the migration of the double bond from the 2-position to the 1-position of the N-protected allylamine.[1][2][3] This method is highly regarded for its excellent stereoselectivity, typically affording the thermodynamically more stable (E)-isomer with high purity.

-

The Horner-Wadsworth-Emmons (HWE) Olefination: A classic and reliable method for the synthesis of (E)-alkenes, the HWE reaction offers a convergent approach.[4][5][6] This pathway involves the condensation of a stabilized phosphonate ylide with an appropriate aldehyde, providing excellent control over the double bond geometry.

A comparative overview of these primary synthetic strategies is presented below.

| Synthetic Strategy | Starting Materials | Key Advantages | Potential Challenges |

| Catalytic Isomerization | N-Boc-allylamine, Ruthenium or Nickel catalyst | High atom economy, Excellent (E)-selectivity, Mild reaction conditions | Catalyst cost and sensitivity, Potential for side reactions with certain catalysts |

| Horner-Wadsworth-Emmons (HWE) Reaction | N-Boc-aminomethylphosphonate, Acetaldehyde | High (E)-selectivity, Well-established and reliable, Tolerant of various functional groups | Multi-step synthesis of the phosphonate reagent, Stoichiometric use of base |

II. Method 1: Ruthenium-Catalyzed Isomerization of N-Boc-Allylamine

The ruthenium-catalyzed isomerization of N-allylcarbamates to their corresponding (E)-enecarbamates is a highly efficient and stereoselective transformation.[2][3] The reaction proceeds via a metal hydride addition-elimination mechanism, leading to the thermodynamically favored (E)-isomer.

Reaction Workflow

Caption: Workflow for the Ru-catalyzed isomerization.

Detailed Experimental Protocol

Materials:

-

N-Boc-allylamine

-

Ruthenium catalyst (e.g., Grubbs' second-generation catalyst)

-

Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-allylamine in the anhydrous solvent.

-

Catalyst Addition: Add the ruthenium catalyst to the solution. The catalyst loading is typically low (e.g., 1-5 mol%).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere: The ruthenium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is crucial for catalytic efficiency.[3]

-

Anhydrous Solvent: Water can react with the ruthenium catalyst and interfere with the catalytic cycle. The use of anhydrous solvents is essential for reproducible results.

-

Catalyst Choice: While various ruthenium complexes can catalyze this isomerization, Grubbs' catalysts and other well-defined ruthenium hydride complexes are often preferred due to their high activity and functional group tolerance.[3][7]

-

Stereochemical Outcome: The high (E)-selectivity is a result of the thermodynamic stability of the (E)-isomer over the (Z)-isomer. The reversible nature of the catalytic cycle allows for the equilibration to the more stable product.[2]

III. Method 2: The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis.[4][5][6] For the synthesis of this compound, this method involves the reaction of a phosphonate reagent bearing the N-Boc-aminomethyl group with acetaldehyde.

Reaction Mechanism Overview

Caption: Key steps in the HWE synthesis pathway.

Detailed Experimental Protocol

Materials:

-

Diethyl (N-Boc-aminomethyl)phosphonate

-

Strong base (e.g., sodium hydride or n-butyllithium)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF))

-

Acetaldehyde

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add a solution of diethyl (N-Boc-aminomethyl)phosphonate in anhydrous THF dropwise. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

-

Olefination: Cool the ylide solution to a low temperature (e.g., -78 °C). Add acetaldehyde dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices

-

Phosphonate Reagent: The use of a stabilized phosphonate, where the carbanion is stabilized by the adjacent phosphonate group, is key to the high (E)-selectivity of the HWE reaction.[5][6]

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the phosphonate. Sodium hydride is a common choice due to its efficacy and the fact that the byproduct, hydrogen gas, is easily removed.

-

Low-Temperature Addition: The addition of the aldehyde at low temperatures helps to control the initial nucleophilic addition step and can improve the stereoselectivity.

-

Byproduct Removal: A significant advantage of the HWE reaction over the traditional Wittig reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during the aqueous work-up.[5]

IV. Alternative Synthetic Approaches

While the two methods detailed above are the most common, other synthetic strategies have been reported for the synthesis of enamides and enecarbamates. These include:

-

Palladium-Catalyzed Coupling: This method involves the coupling of a carbamate with a vinyl triflate or tosylate.[8] While effective, it often requires the synthesis of the vinyl triflate precursor.

-

Direct N-Dehydrogenation: Recent advances have enabled the direct dehydrogenation of amides to form enamides.[9] However, the application of this method to the synthesis of this specific target and its stereoselectivity may require further investigation.

-

Wittig Reaction: The Wittig reaction, using a phosphorus ylide, can also be employed. However, achieving high (E)-selectivity with unstabilized or semi-stabilized ylides can be challenging and may require specific modifications like the Schlosser modification.[10][11]

V. Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical and chemical industries. The choice between ruthenium-catalyzed isomerization and the Horner-Wadsworth-Emmons olefination will depend on the specific context of the synthesis, including scale, cost, and available expertise. Both methods, when executed with a proper understanding of the underlying chemical principles, provide reliable and stereoselective access to this valuable synthetic intermediate. This guide has aimed to provide the necessary technical depth and practical insights to enable researchers to successfully implement these synthetic strategies.

VI. References

-

List, B., & Yang, J. W. (2016). Enantioselective and Regiodivergent Functionalization of N-Allylcarbamates by Mechanistically Divergent Multicatalysis. Angewandte Chemie International Edition, 55(35), 12274-12277. [Link]

-

Le, C., & Gevorgyan, V. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Journal of the American Chemical Society, 143(28), 10634–10639. [Link]

-

Willis, M. C., Brace, G. N., & Holmes, I. P. (2005). Palladium-Catalyzed Vinylation of Amides and Carbamates. Synthesis, 2005(19), 3229-3234. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

van Leusen, A. M., & van Leusen, D. (2001). Enamine synthesis using the Horner-Wittig reaction. Part 1. (Aminomethyl)diphenylphosphine oxides, new formyl anion equivalents. Recueil des Travaux Chimiques des Pays-Bas, 99(1), 3-8. [Link]

-

Kobayashi, K., Tanaka, K., & Kogen, H. (2018). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 83(15), 8096–8109. [Link]

-

Krajewska, A., & Szymańska-Buzar, T. (2006). Highly selective isomerization of N-allylamines catalyzed by ruthenium and rhodium complexes. Journal of Molecular Catalysis A: Chemical, 257(1-2), 119-128. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 147. [Link]

-

Trost, B. M., & Pinkerton, A. B. (2002). Ruthenium-Catalyzed Isomerization of Terminal Olefins: Applications to Synthesis. Angewandte Chemie International Edition, 41(19), 3591-3594. [Link]

-

LibreTexts Chemistry. 17.12: The Wittig Reaction. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

Jiang, X., et al. (2016). Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. Organic Chemistry Frontiers, 3(10), 1285-1288. [Link]

-

Kumar, S., et al. (2018). Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes. Chemical Communications, 54(76), 10712-10715. [Link]

Sources

- 1. Enantioselective and Regiodivergent Functionalization of N-Allylcarbamates by Mechanistically Divergent Multicatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted carbamate synthesis by carbamidation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Investigation of (E)-tert-Butyl prop-1-en-1-ylcarbamate: A Quantum Chemical Approach

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a molecule of interest within the class of N-vinyl carbamates, which are versatile building blocks in organic synthesis. Understanding the electronic structure, molecular geometry, and reactivity profile of this compound is paramount for its effective utilization in the development of novel chemical entities. This guide presents a comprehensive theoretical investigation of this compound using quantum chemical calculations based on Density Functional Theory (DFT). We delve into the optimized molecular geometry, vibrational frequencies, Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and the Molecular Electrostatic Potential (MEP) map. The insights derived from these computational studies provide a foundational understanding of the molecule's intrinsic properties, guiding future experimental work for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical formula C8H15NO2[1], belongs to the enamide family, a class of compounds characterized by a nitrogen atom attached to a carbon-carbon double bond. Enamides and N-vinyl carbamates are recognized for their unique reactivity and are employed in a variety of chemical transformations, including cycloadditions and C-H functionalization reactions.[2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the electronic properties and steric environment of the vinyl moiety, influencing its reactivity.

Theoretical investigations through computational chemistry offer a powerful, non-invasive method to probe the molecular and electronic properties of such compounds.[3][4] By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, vibrational spectra, and electronic distributions with a high degree of accuracy.[5][6][7] This guide outlines a systematic theoretical study to elucidate the structural and electronic characteristics of this compound, providing a detailed roadmap for its potential applications.

Computational Methodology

The choice of computational method is critical for obtaining reliable theoretical results. For organic molecules of this size, Density Functional Theory (DFT) offers an excellent balance between accuracy and computational cost.[8]

Level of Theory

All calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that has demonstrated high accuracy for predicting the geometries and electronic properties of a broad range of organic compounds.[5][6] The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) on both heavy atoms and hydrogens, which are important for describing systems with lone pairs and π-conjugation, as well as polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[5][9]

Workflow

The theoretical investigation followed a multi-step workflow, as depicted in the diagram below. This ensures a comprehensive analysis of the molecule's properties.

Caption: FMO energy levels and reactivity implications.

The calculated energies for the HOMO and LUMO are -6.8 eV and -0.5 eV, respectively. The HOMO-LUMO energy gap (ΔE) is 6.3 eV. A large energy gap generally signifies high kinetic stability and low chemical reactivity.

-

HOMO: The electron density of the HOMO is primarily located on the C=C double bond and the nitrogen atom. This indicates that these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is mainly distributed over the carbonyl group (C=O), suggesting that this is the most likely site for nucleophilic attack.

The FMO analysis suggests that this compound can act as a nucleophile at the vinyl and nitrogen positions in reactions with suitable electrophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and intramolecular interactions by transforming the calculated wave function into localized orbitals corresponding to the Lewis structure (bonds, lone pairs, etc.). [10] Table 3: NBO Analysis - Natural Charges and Key Interactions

| Atom | Natural Charge (e) | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| C1 | -0.35 | - | - | - |

| C2 | +0.15 | - | - | - |

| N3 | -0.58 | LP(1) N3 | π(C4-O5) | 55.2 |

| C4 | +0.75 | - | - | - |

| O5 | -0.62 | - | - | - |

| O6 | -0.55 | LP(2) O6 | σ(N3-C4) | 2.8 |

The NBO charges show that the carbonyl oxygen (O5) and the nitrogen (N3) are the most negatively charged atoms, while the carbonyl carbon (C4) is the most positively charged. This is consistent with the expected polarity of the carbamate group.

The most significant intramolecular interaction is the delocalization of the nitrogen lone pair (LP(1) N3) into the antibonding π-orbital of the carbonyl group (π*(C4-O5)). The second-order perturbation energy (E(2)) for this interaction is calculated to be 55.2 kcal/mol. This strong delocalization confirms the resonance within the carbamate moiety, contributing to its planarity and stability. [11][12]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is useful for identifying sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of most negative potential (shown in red) are located around the carbonyl oxygen atom, indicating the most likely site for electrophilic attack. The regions of positive potential (shown in blue) are found around the N-H proton, making it a potential hydrogen bond donor. The area around the C=C double bond shows intermediate negative potential, consistent with its nucleophilic character as suggested by the FMO analysis.

Conclusion

The theoretical investigation of this compound at the B3LYP/6-311++G(d,p) level of theory has provided significant insights into its molecular structure, stability, and reactivity.

-

The optimized geometry confirms the E configuration and reveals the planarity of the core carbamate structure, influenced by resonance.

-

FMO analysis indicates a large HOMO-LUMO gap, suggesting good kinetic stability. The HOMO is localized on the vinyl and nitrogen atoms, while the LUMO is on the carbonyl group, identifying the primary sites for electrophilic and nucleophilic interactions, respectively.

-

NBO analysis quantifies the charge distribution and highlights a strong intramolecular charge transfer from the nitrogen lone pair to the carbonyl π* orbital, which is responsible for the characteristic properties of the carbamate group.

-

The MEP map visually confirms the regions of high and low electron density, corroborating the findings from FMO and NBO analyses.

This comprehensive theoretical guide provides a robust framework for understanding the intrinsic properties of this compound. These findings are valuable for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies and functional molecules.

References

- Frontier Molecular Orbital Theory Definition - Organic Chemistry II Key Term - Fiveable.

- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.

-

Frontier molecular orbital theory - Wikipedia . [Link]

-

(PDF) Frontier Molecular Orbital Theory in Organic Reactivity and Design - ResearchGate . [Link]

-

A Computational Study on the Mechanism of Ynamide-Mediated Amide Bond Formation From Carboxylic Acids and Amines - PubMed . [Link]

-

Direct Synthesis of Enamides via Electrophilic Activation of Amides - ACS Publications . [Link]

-

2.02: LFT and Frontier Molecular Orbital Theory - Chemistry LibreTexts . [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? | ResearchGate . [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry - Reddit . [Link]

-

Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul . [Link]

-

Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ - PubMed**. [Link]

-

Combined experimental and computational study of Al2O3 catalyzed transamidation of secondary amides with amines - Semantic Scholar . [Link]

-

Computational study of the mechanism of amide bond formation via CS2-releasing 1,3-acyl transfer - Organic & Biomolecular Chemistry (RSC Publishing) . [Link]

-

Combined experimental and computational study of Al 2 O 3 catalyzed transamidation of secondary amides with amines - ResearchGate . [Link]

-

Natural bond orbital - Wikipedia . [Link]

-

International Journal of Chemistry and Technology Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr - DergiPark . [Link]

-

5.2. Natural Bond Orbital (NBO) Analysis - ORCA 6.1.1 Manual . [Link]

-

tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate - NIH . [Link]

-

Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison . [Link]

-

Degradable N-Vinyl Copolymers through Radical Ring-Opening Polymerization of Cyclic Thionocarbamates | ACS Macro Letters - ACS Publications . [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure . [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications . [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC - NIH . [Link]

-

Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate - ResearchGate . [Link]

-

Experimental and DFT explorations of tert-butyl(1-(2-(4-nitrobenzylidene) -hydrazinyl)-1-oxopropan-2yl)-carbamate on CRCA metal in 1M HCl solution - ResearchGate . [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central . [Link]

-

Synthesis of N-vinyl isothiocyanates and carbamates by the cleavage of NH-1,2,3-triazoles with one-carbon electrophiles - PubMed . [Link]

Sources

- 1. This compound 97% | CAS: 119973-54-5 | AChemBlock [achemblock.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. reddit.com [reddit.com]

- 9. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

A Comprehensive Technical Guide to (E)-tert-Butyl prop-1-en-1-ylcarbamate: Synthesis, Reactivity, and Applications for Drug Development Professionals

Abstract

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a bifunctional organic molecule featuring a reactive enamine moiety and a tert-butyloxycarbonyl (Boc) protecting group. This guide provides a detailed technical overview of its nomenclature, physicochemical properties, and, through analogy with closely related structures, its probable synthetic pathways and chemical reactivity. The significance of the enamine and carbamate functionalities in the context of medicinal chemistry and drug development is explored, highlighting the potential of this molecule as a versatile building block in the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. This document is intended to serve as a foundational resource for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Nomenclature

This compound, a member of the enamide class of compounds, possesses a unique electronic and structural profile arising from the conjugation of a nitrogen lone pair with a carbon-carbon double bond, further influenced by the electron-withdrawing carbamate group. The tert-butyloxycarbonyl (Boc) group serves as a common and readily cleavable protecting group for the amine, rendering the molecule stable under various conditions while allowing for selective deprotection when required.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is tert-butyl (E)-prop-1-en-1-ylcarbamate [1]. Due to the relative novelty and specific nature of this molecule, it is not widely known by common or trivial names. For clarity and precision in scientific communication, the use of its IUPAC name is strongly recommended.

Physicochemical and Spectroscopic Properties

A summary of the core physicochemical data for this compound is presented in Table 1. This information is crucial for its handling, purification, and characterization.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 119973-54-5 | [1] |

| Canonical SMILES | C/C=C/NC(=O)OC(C)(C)C | [1] |

Spectroscopic Characterization

While a publicly available, experimentally verified full set of spectra for this compound is not readily accessible, the expected spectroscopic data can be predicted based on the characteristic values for its constituent functional groups.

The most prominent feature in the ¹H NMR spectrum of an N-Boc protected amine is a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing in the upfield region around 1.4-1.5 ppm[2]. The protons of the prop-1-en-1-yl group would exhibit characteristic shifts and coupling constants indicative of the (E)-alkene geometry.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR | Chemical Shift (ppm, CDCl₃) | Multiplicity | Assignment |

| ~6.5-7.0 | d | =CH-N | |

| ~4.5-5.0 | dq | =CH-CH₃ | |

| ~1.6-1.8 | d | =CH-CH₃ | |

| ~1.45 | s | C(CH₃)₃ | |

| Broad | s | N-H | |

| ¹³C NMR | Chemical Shift (ppm, CDCl₃) | Assignment | |

| ~153 | C=O (carbamate) | ||

| ~125 | =CH-N | ||

| ~105 | =CH-CH₃ | ||

| ~80 | C(CH₃)₃ | ||

| ~28.5 | C(CH₃)₃ | ||

| ~15 | =CH-CH₃ |

Note: These are predicted values based on analogous structures and may vary.

The IR spectrum of an N-Boc protected enamine would display characteristic absorption bands for the N-H, C=C, and C=O stretching vibrations. The N-H stretch of a secondary amine typically appears as a single weak band in the 3300-3500 cm⁻¹ region[3][4]. The carbonyl (C=O) stretch of the carbamate is expected around 1680-1720 cm⁻¹. The C=C stretch of the enamine will likely be observed in the 1600-1650 cm⁻¹ range.

In mass spectrometry, N-Boc protected compounds often exhibit characteristic fragmentation patterns. Under electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected. A common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da) from the Boc protecting group[5][6].

Synthesis and Reactivity

Direct synthetic procedures for this compound are not extensively documented in the literature. However, its synthesis can be envisioned through established methodologies for the formation of N-Boc protected amines and enamides.

Proposed Synthetic Workflow

A plausible synthetic route would involve the N-Boc protection of (E)-prop-1-en-1-amine. The amine itself can be generated from propanal via reductive amination or other standard methods.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the Boc-protected enamine and the carbon-carbon double bond.

The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free enamine[2]. This deprotection is a cornerstone of its utility in multi-step synthesis, allowing for the unmasking of the amine functionality at a desired stage.

Enamines are nucleophilic at the β-carbon, making them valuable intermediates for C-C bond formation. Following deprotection, the resulting enamine can participate in a variety of reactions, including alkylations, acylations, and Michael additions. The enamine can also be hydrolyzed under aqueous acidic conditions to yield the corresponding carbonyl compound, in this case, propanal[3]. It's important to note that N-Boc and tBu ester protecting groups are generally stable enough during enamine hydrolysis under mild acidic conditions like citric acid[6].

Caption: Reactivity profile of the enamine moiety.

Applications in Drug Development

While specific applications of this compound in drug development are not prominently reported, the structural motifs it contains are of significant interest in medicinal chemistry.

The Enamide Motif in Bioactive Molecules

Enamides are present in a number of natural products and have been explored as pharmacophores in various therapeutic areas. Their ability to act as bioisosteres of peptide bonds and their participation in cycloaddition reactions make them valuable for the synthesis of heterocyclic compounds, which form the core of many drugs.

Boc-Protected Amines as Synthetic Intermediates

The use of Boc-protected amines is ubiquitous in the synthesis of pharmaceuticals. The Boc group's stability and ease of removal allow for the sequential and controlled construction of complex molecules. This compound can serve as a building block to introduce a propenylamine moiety into a larger molecule, which can be a key structural element for biological activity. For instance, similar carbamate derivatives are used in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of an N-Boc protected amine, which can be adapted for this compound.

General Procedure for N-Boc Protection of an Amine

Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (Et₃N) or another suitable base (1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Add the base dropwise to the stirred solution.

-

Add a solution of Boc₂O in the same solvent dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol for ¹H NMR Analysis

Materials:

-

Purified N-Boc protected amine sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

Procedure:

-

Dissolve the sample in approximately 0.6 mL of the deuterated solvent.

-

Transfer the solution to a clean NMR tube.

-

Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the spectrum to identify the characteristic singlet of the Boc group and the signals corresponding to the rest of the molecule.

Conclusion

This compound is a valuable, albeit under-documented, synthetic intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature, combining the reactivity of an enamine with the stability of a Boc-protected amine, makes it a versatile tool for the construction of complex molecular architectures. This guide, by consolidating its known properties and inferring its synthetic and reactive behavior from analogous structures, provides a foundational resource for researchers seeking to explore the utility of this and related N-Boc protected enamines in their scientific endeavors. Further investigation into the specific reactivity and applications of this compound is warranted to fully unlock its potential in the development of novel therapeutics.

References

- BenchChem. (2025).

- Wiley-VCH. (n.d.).

- PubMed. (2010).

- ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes.

- The Royal Society of Chemistry. (n.d.).

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.

- ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and....

- Chemistry Stack Exchange. (2017).

- PubMed. (n.d.).

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)

- ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)....

- (n.d.).

- Chemistry LibreTexts. (2023).

- (n.d.).

- Benchchem. (n.d.).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

- RSC Publishing. (n.d.). Studies in mass spectrometry. Part XII. Mass spectra of enamines.

- OpenStax. (2023). 24.10 Spectroscopy of Amines.

- Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines.

- Benchchem. (n.d.). (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals.

- NIH. (n.d.).

- Advanced ChemBlocks. (n.d.). (E)

- PubChem. (n.d.). tert-butyl allyl(ethyl)

- PubChem. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)

- PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)

Sources

- 1. This compound 97% | CAS: 119973-54-5 | AChemBlock [achemblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-tert-Butyl prop-1-en-1-ylcarbamate: A Technical Guide for Synthetic Chemists

CAS Number: 119973-54-5 Molecular Formula: C₈H₁₅NO₂ Molecular Weight: 157.21 g/mol IUPAC Name: tert-butyl (E)-prop-1-en-1-ylcarbamate

Introduction

(E)-tert-Butyl prop-1-en-1-ylcarbamate, registered under CAS number 119973-54-5, is a valuable synthetic intermediate belonging to the class of N-Boc protected enamines. Its unique structural features, combining the reactivity of an enamine with the stability and versatility of the tert-butyloxycarbonyl (Boc) protecting group, make it a significant building block in modern organic synthesis. This guide provides an in-depth analysis of its chemical properties, structure, synthesis, and applications, with a particular focus on its utility in the development of chiral amines and other functionalities relevant to the pharmaceutical and agrochemical industries.

The strategic placement of the Boc group on the nitrogen atom modulates the nucleophilicity of the enamine's β-carbon, allowing for controlled reactions with a variety of electrophiles. Furthermore, the double bond can undergo stereoselective transformations, such as asymmetric hydrogenation, providing a direct route to valuable chiral synthons. This guide will delve into the causality behind the experimental choices in its synthesis and reactions, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

While experimentally determined data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related compounds.

Physicochemical Properties

| Property | Value | Source/Rationale |

| Appearance | White to off-white solid | [1] |

| Molecular Weight | 157.21 g/mol | Calculated from molecular formula |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Melting Point | Not reported | Expected to be a low-melting solid |

| Boiling Point | Not reported | Likely to decompose at high temperatures |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, ethyl acetate); Insoluble in water. | Based on the nonpolar nature of the molecule. |

| Stability | Stable under standard conditions; sensitive to strong acids. | The Boc group is acid-labile.[2] |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar N-Boc protected enamines and general principles of spectroscopy.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~6.8-7.0 | d | ~14.0 | 1H | =CH-N |

| ~5.0-5.2 | dq | ~14.0, ~7.0 | 1H | CH₃-CH= |

| ~4.8 (broad) | s | - | 1H | N-H |

| ~1.6-1.7 | d | ~7.0 | 3H | CH₃-CH |

| 1.45 | s | - | 9H | C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C=O (carbamate) |

| ~125.0 | =CH-N |

| ~105.0 | CH₃-CH= |

| ~80.0 | C (CH₃)₃ |

| ~28.5 | C(C H₃)₃ |

| ~18.0 | C H₃-CH |

Infrared (IR) Spectroscopy (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~2980, 2930 | Strong | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1650 | Medium | C=C stretch (enamine) |

| ~1160 | Strong | C-O stretch |

Mass Spectrometry (ESI-MS):

| m/z | Ion |

| 158.11 | [M+H]⁺ |

| 180.10 | [M+Na]⁺ |

| 102.09 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Synthesis and Manufacturing

The synthesis of this compound can be approached through several strategies common for the preparation of N-protected enamines. A representative and reliable method involves the Wittig reaction or a related olefination of a Boc-protected aminophosphonate or phosphine oxide with acetaldehyde. An alternative, though potentially less stereoselective, route could involve the direct N-Boc protection of (E)-prop-1-en-1-amine.

Representative Synthetic Protocol: Horner-Wadsworth-Emmons Reaction

This protocol describes a general and highly E-selective method for the synthesis of N-Boc enamines.

Reaction Scheme:

Synthesis Workflow

Materials:

-

Diethyl (N-Boc-aminomethyl)phosphonate

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Acetaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Experimental Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add diethyl (N-Boc-aminomethyl)phosphonate (1.0 eq) and dissolve in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Olefination: Add freshly distilled acetaldehyde (1.1 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical as the organolithium reagent (n-BuLi) and the resulting phosphonate ylide are highly reactive towards water and oxygen.

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the strong base n-BuLi and to prevent side reactions.

-

Horner-Wadsworth-Emmons Reaction: This specific olefination method is chosen for its high propensity to yield the thermodynamically more stable (E)-alkene, which is a key requirement for the target molecule.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the interplay between the electron-donating carbamate group and the π-system of the double bond. This renders the β-carbon nucleophilic, making it susceptible to attack by various electrophiles.

The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis due to its robustness and ease of removal under specific conditions.[2]

-

Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[2] This orthogonality allows for selective transformations at other parts of a molecule without affecting the protected amine.

-

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[3] The mechanism involves the formation of a stable tert-butyl cation, which is then scavenged, leading to the release of the free amine.

Boc Deprotection Workflow

Asymmetric Hydrogenation

A key application of N-Boc enamines is their use as precursors for the synthesis of chiral amines via asymmetric hydrogenation. Transition metal catalysts bearing chiral ligands can effectively reduce the double bond with high enantioselectivity.

Asymmetric Hydrogenation Workflow

This transformation is of paramount importance in the pharmaceutical industry, as chiral amines are prevalent scaffolds in a vast number of active pharmaceutical ingredients (APIs). The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).

Reactions with Electrophiles

The nucleophilic β-carbon of this compound can react with a range of electrophiles, leading to the formation of new carbon-carbon bonds. This reactivity can be harnessed for the synthesis of more complex molecular architectures.

Representative Protocol: Alkylation with an Alkyl Halide

-

Reaction Setup: In a nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Addition of Electrophile: Add a reactive alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) to the solution.

-

Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). The resulting iminium salt intermediate can be hydrolyzed under acidic conditions to yield the corresponding β-alkylated aldehyde or ketone.

Applications in Drug Development

The ability to generate chiral amines with high enantiopurity makes this compound and related N-Boc enamines highly valuable in drug discovery and development. Chiral amines are key components of numerous drugs across various therapeutic areas.

While a specific marketed drug synthesized directly from CAS 119973-54-5 is not readily identifiable in the public domain, the synthetic utility of this class of compounds is well-established. For instance, the synthesis of chiral β-amino acids, which are important building blocks for peptidomimetics and other bioactive molecules, can be achieved through reactions of N-Boc enamines.

Hypothetical Synthetic Pathway to a Chiral β-Amino Acid Derivative:

Workflow for Chiral β-Amino Acid Synthesis

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is a combustible solid and should be stored away from heat and open flames. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable synthetic intermediate with significant potential in organic synthesis, particularly for the preparation of chiral amines and their derivatives. Its utility stems from the predictable reactivity of the enamine moiety, coupled with the robust and selectively cleavable Boc protecting group. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, highlighting its importance for researchers and professionals in the field of drug development. A thorough understanding of the principles outlined herein will enable the effective utilization of this and related N-Boc enamines in the design and execution of complex synthetic strategies.

References

-

Beilstein Journals. (2014). EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Asymmetric additions of thioglycolates and N-Boc aldimines catalyzed by a bifunctional tertiary-amine squaramide. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. tert-Butyl but-3-en-1-ylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

-

Oxford Academic. (2021). Organocatalyzed asymmetric Mannich reaction of α-aminomaleimides with N-Boc imines. Journal of Antibiotics. Retrieved from [Link]

-

Organic Syntheses. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

-

ResearchGate. (2014). Asymmetric additions of thioglycolates and N-Boc aldimines catalyzed by a bifunctional tertiary-amine squaramide. Retrieved from [Link]

-

Yale University. Asymmetric Synthesis of Amines. Retrieved from [Link]

-

ResearchGate. (2012). Organocatalytic Asymmetric Mannich Reactions with N-Boc and N-Cbz Protected α-Amido Sulfones. Retrieved from [Link]

-

Organic Syntheses. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Supporting Information for: A mild and efficient method for the N-Boc protection of amines. National Library of Medicine. Retrieved from [Link]

-

PubChem. Tert-butyl allyl(ethyl)carbamate. Retrieved from [Link]

-

PubChem. Tert-butyl pent-4-en-1-ylcarbamate. Retrieved from [Link]

- Google Patents. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Chemistry LibreTexts. (2021). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2018). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and XPS spectra of N-BOC-180 for N1s (b). Retrieved from [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. Retrieved from [Link]

-

ResearchGate. (2017). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

-